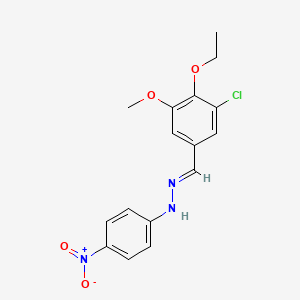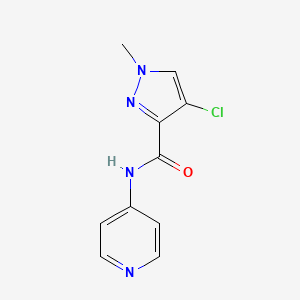![molecular formula C17H13F3N4O4 B10901748 2,2,2-trifluoro-N-{3-[(1Z)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B10901748.png)
2,2,2-trifluoro-N-{3-[(1Z)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of trifluoromethyl, nitrobenzoyl, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the trifluoromethyl group: This step can be achieved through the reaction of the hydrazone intermediate with a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can yield a variety of trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the trifluoromethyl and nitrobenzoyl groups make this compound useful in the development of advanced materials such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound shares the trifluoromethyl group but lacks the nitrobenzoyl and hydrazono groups.
N,N-Dimethyltrifluoroacetamide: Similar to the above compound, it contains the trifluoromethyl group but differs in the rest of the structure.
Uniqueness
2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(3-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to the combination of trifluoromethyl, nitrobenzoyl, and hydrazono groups in a single molecule. This unique combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H13F3N4O4 |
|---|---|
Molecular Weight |
394.30 g/mol |
IUPAC Name |
3-nitro-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C17H13F3N4O4/c1-10(11-4-2-6-13(8-11)21-16(26)17(18,19)20)22-23-15(25)12-5-3-7-14(9-12)24(27)28/h2-9H,1H3,(H,21,26)(H,23,25)/b22-10- |
InChI Key |
PEVWHQMKNGEJNR-YVNNLAQVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10901678.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10901681.png)
![5-bromo-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B10901682.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B10901684.png)
![(3-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10901696.png)
![methyl 5-[(2-methoxy-4-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10901704.png)
![5-(difluoromethyl)-4-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901706.png)
![[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10901713.png)


![3-{(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10901733.png)
![2-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10901737.png)
![Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]-](/img/structure/B10901749.png)
